Cas no 444546-27-4 (2-Propenamide, 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)-)

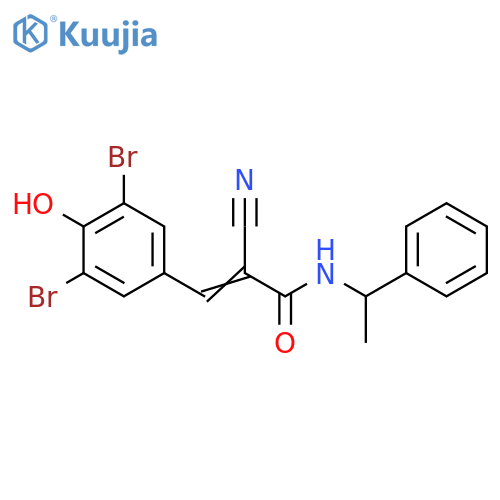

444546-27-4 structure

商品名:2-Propenamide, 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)-

2-Propenamide, 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Propenamide, 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)-

- Z44317788

- EN300-26581311

- 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide

- 444546-27-4

- (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide

-

- インチ: 1S/C18H14Br2N2O2/c1-11(13-5-3-2-4-6-13)22-18(24)14(10-21)7-12-8-15(19)17(23)16(20)9-12/h2-9,11,23H,1H3,(H,22,24)

- InChIKey: GOWQUYHOIZMVTE-UHFFFAOYSA-N

- ほほえんだ: C(NC(C1=CC=CC=C1)C)(=O)C(C#N)=CC1=CC(Br)=C(O)C(Br)=C1

計算された属性

- せいみつぶんしりょう: 449.94015g/mol

- どういたいしつりょう: 447.94220g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 510

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 73.1Ų

じっけんとくせい

- 密度みつど: 1.659±0.06 g/cm3(Predicted)

- ふってん: 573.9±50.0 °C(Predicted)

- 酸性度係数(pKa): 5.93±0.40(Predicted)

2-Propenamide, 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26581311-0.05g |

2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide |

444546-27-4 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-Propenamide, 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)- 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

444546-27-4 (2-Propenamide, 2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(1-phenylethyl)-) 関連製品

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量